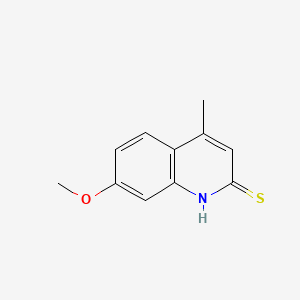

7-Methoxy-4-methylquinoline-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

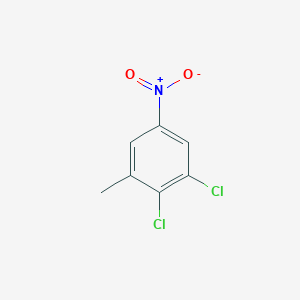

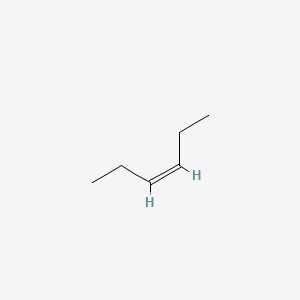

“7-Methoxy-4-methylquinoline-2-thiol” is a chemical compound with the IUPAC name 7-methoxy-4-methyl-2 (1H)-quinolinethione . It has a molecular weight of 205.28 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “7-Methoxy-4-methylquinoline-2-thiol” is 1S/C11H11NOS/c1-7-5-11(14)12-10-6-8(13-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“7-Methoxy-4-methylquinoline-2-thiol” is a solid compound . It has a molecular weight of 205.28 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Substituted Acetic and Propionic Acids and Propionitriles : A process for synthesizing acetic and propionic acids and propionitriles substituted with methyl, methoxy, or carboxy groups was developed using reactions of 2-methylquinoline-4-thiols, relevant to 7-Methoxy-4-methylquinoline-2-thiol (Avetisyan, Aleksanyan, & Durgaryan, 2010).

Creation of 2-Methoxy-1-Methylquinolinium Tetrafluoroborate : A compound was developed for potential selective tagging of biologically relevant thiols, though it did not offer significant improvements as a thiol-specific tag (McCaughan, Kay, Di Salvo, Cox, & Cairns, 2010).

Therapeutic and Biological Applications

Antitumor and Antiproliferative Activities : A compound closely related to 7-Methoxy-4-methylquinoline-2-thiol exhibited significant antitumor activity, particularly in disrupting tumor vasculature (Cui et al., 2017).

Antibacterial and Antifungal Activities : Derivatives of 7-Methoxy-4-methylquinoline-2-thiol showed promising results in antimicrobial screening, highlighting their potential in addressing bacterial and fungal infections (Rana, Mistry, & Desai, 2008).

Diagnostic and Analytical Applications

Diagnostic Potential in Cancer Cells, Tissues, and Tumors : The compound was involved in a study focusing on diagnosing cancer cells, tissues, and tumors through quantum entanglement dynamics and two-photon transitions (Alireza, Jennifer, & Angela, 2019).

Quantitative Measurement of Biologically Relevant Thiols : An analog was developed for the quantitative measurement of biologically relevant thiols, although it did not significantly improve upon its predecessor (McCaughan et al., 2010).

Propiedades

IUPAC Name |

7-methoxy-4-methyl-1H-quinoline-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-5-11(14)12-10-6-8(13-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNQZUVUCGOPFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC2=C1C=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350355 |

Source

|

| Record name | 7-Methoxy-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4-methylquinoline-2-thiol | |

CAS RN |

52507-57-0 |

Source

|

| Record name | 7-Methoxy-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1361250.png)